N-(4-AMINOPHENYL)AMINOSULFONAMIDE

Descripción

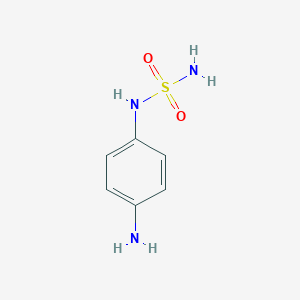

N-(4-Aminophenyl)aminosulfonamide is a sulfonamide derivative characterized by a sulfonamide group (-SO₂NH₂) linked to a 4-aminophenyl moiety. Its structure enables hydrogen bonding through the amino (-NH₂) and sulfonamide (-SO₂NH-) groups, which influences its physicochemical properties and interactions with biological targets .

Propiedades

Número CAS |

18179-59-4 |

|---|---|

Fórmula molecular |

C6H9N3O2S |

Peso molecular |

187.22 g/mol |

Nombre IUPAC |

1-amino-4-(sulfamoylamino)benzene |

InChI |

InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) |

Clave InChI |

DNETUDOCFOQUPO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)N |

SMILES canónico |

C1=CC(=CC=C1N)NS(=O)(=O)N |

Sinónimos |

Sulfamide, (4-aminophenyl)- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Reaction Parameters and Optimization

Chlorosulfonation initiates the synthesis by introducing sulfonic acid groups to o-nitrochlorobenzene. Patent CN104592064A details this step using chlorsulfonic acid and sulfur oxychloride under controlled temperatures. For instance, adding o-nitrochlorobenzene to chlorsulfonic acid at 110°C for 4 hours yielded 4-chloro-3-nitrobenzene-sulfonic acid, followed by chlorination at 70°C with sulfur oxychloride to form sulfonyl chloride. Varying molar ratios (2.5:1 to 3:1 chlorsulfonic acid:substrate) showed marginal yield differences (96.78–96.88%), suggesting robustness across conditions.

Table 1: Chlorosulfonation Conditions and Yields

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Temperature (°C) | 110 | 100 | 120 |

| Time (h) | 4 | 3 | 5 |

| Molar Ratio (CSA:Substrate) | 3:1 | 3:1 | 2.5:1 |

| Yield (%) | 96.88 | 96.87 | 96.82 |

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution, where chlorsulfonic acid generates a sulfonic acid intermediate, subsequently converted to sulfonyl chloride by sulfur oxychloride. The exothermic nature necessitates gradual reagent addition to prevent side reactions like over-sulfonation.

Ammoniation and Sulfonamide Formation

Aqueous Ammonia Treatment

Sulfonyl chloride intermediates undergo ammoniation to form sulfonamides. In CN104592064A, 4-chloro-3-nitrobenzene sulfonyl chloride was dissolved in water and treated with 16% aqueous ammonia at 19°C, yielding 2-nitro-chlorobenzene-4-sulphonamide (90% yield). Lower temperatures (15–20°C) minimized hydrolysis competing reactions, while extended stirring (3.5–5 hours) ensured complete amide bond formation.

Alternative Ammoniation Strategies

US6803484B2 describes ammoniation via hydrogenation of nitriles using palladium on carbon under acidic conditions. For example, a nitrile intermediate dissolved in ethanol with HCl and Pd/C produced primary amine hydrochlorides, later resolved with L-malic acid. This method achieved higher enantiomeric purity but required additional purification steps, reducing overall efficiency compared to direct aqueous ammoniation.

Hydrolysis and Acidification

Alkaline Hydrolysis

Post-ammoniation, hydrolysis converts nitro groups to hydroxyl groups. CN104592064A employs 105°C heating with sodium hydroxide (5 hours) to hydrolyze 2-nitro-chlorobenzene-4-sulphonamide to 2-nitrophenol-4-sulphonamide (99% yield). The alkaline environment facilitates nucleophilic aromatic substitution, replacing chlorine with hydroxide.

Acidification and Crystallization

Subsequent acidification with hydrochloric acid (pH 4.5) precipitated the phenolic intermediate, which was isolated via centrifugation. Controlled pH adjustment prevented over-acidification, which could degrade the sulfonamide backbone.

Reduction of Nitro to Amino Groups

Iron Powder Reduction

CN104592064A utilizes iron powder in acetic acid to reduce nitro groups. At 105°C, 2-nitrophenol-4-sulphonamide was reduced to 2-aminophenol-4-sulphonamide (96% yield). Activated carbon enhanced surface area, accelerating electron transfer. Post-reduction, pH adjustment to 11 precipitated iron sludge, and subsequent acidification to pH 6.5 yielded the final product.

Table 2: Reduction Reaction Parameters

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 4 |

|---|---|---|---|

| Reducing Agent | Iron Powder | Iron Powder | Iron Powder |

| Temperature (°C) | 105 | 105 | 105 |

| Time (h) | 4 | 4 | 4 |

| Yield (%) | 96.88 | 96 | 96 |

Catalytic Hydrogenation

US6803484B2 reports palladium-catalyzed hydrogenation for nitro reduction. Using ethanol and HCl, p-nitro derivatives were hydrogenated to p-amino compounds under ambient pressure. This method avoided acidic byproducts but required specialized equipment for hydrogen handling.

Resolution and Purification Techniques

Diastereomeric Salt Formation

US6803484B2 emphasizes chiral resolution using L-malic acid. Treating primary amine hydrochlorides with 0.25 equivalents of L-malic acid in ethanol produced diastereomeric salts, isolated via cooling crystallization. This step achieved >99% enantiomeric excess but added complexity to the synthesis.

Recrystallization and Filtration

Both patents employed recrystallization from ethanol/water mixtures to purify intermediates. CN104592064A achieved 99% purity after acidification and centrifugation, whereas US6803484B2 used silica gel chromatography for phthalimide derivatives.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Nucleophilic Substitution

The primary amino group (-NH<sub>2</sub>) on the benzene ring participates in nucleophilic substitution reactions. For example:

-

Diazotization : Reacts with nitrous acid (HNO<sub>2</sub>) at 0–5°C to form diazonium salts, which further react with sodium azide (NaN<sub>3</sub>) to yield aryl azides (Table 1 ) .

-

Hydrazinolysis : Reacts with hydrazine (NH<sub>2</NH<sub>2</sub>) under reflux to form hydrazide derivatives, a precursor to heterocyclic compounds like thiadiazoles .

Cyclization

The compound undergoes cyclization in acidic or catalytic conditions:

-

Thiadiazole Formation : Reacts with thiosemicarbazide in dioxane/piperidine to form 1,3,4-thiadiazole derivatives via intramolecular cyclization (Scheme 2 ) .

Oxidation and Reduction

-

Oxidation : The sulfonamide group resists oxidation, but the aromatic amine can oxidize to nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>).

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro intermediates back to amines during multi-step syntheses .

Key Reagents and Conditions

Biologically Active Derivatives

-

Thiadiazoles : Exhibit carbonic anhydrase (CA) inhibitory activity, with binding affinities (K<sub>d</sub>) in the nanomolar range for CA I and II isozymes .

-

Aryl Azides : Serve as intermediates for click chemistry applications in drug discovery .

Structural Insights

-

X-ray crystallography confirms that cyclized derivatives adopt planar configurations, enabling strong hydrogen bonding with enzyme active sites .

-

FT-IR and <sup>1</sup>H-NMR data validate functional group transformations (e.g., N<sub>3</sub> stretch at 2117 cm<sup>-1</sup> in azide derivatives ).

Industrial and Research Considerations

-

Scalability : Multi-step reactions require optimized pH and temperature control to prevent side products like sulfonic acid byproducts.

-

Purification : Column chromatography (silica gel, CH<sub>2</sub>Cl<sub>2</sub>/MeOH) is critical for isolating high-purity intermediates .

This compound’s versatility in forming pharmacologically relevant heterocycles underscores its utility in medicinal chemistry, particularly in developing enzyme inhibitors and azide-based probes.

Aplicaciones Científicas De Investigación

N-(4-AMINOPHENYL)AMINOSULFONAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an antibacterial and anticancer agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of N-(4-AMINOPHENYL)AMINOSULFONAMIDE involves its interaction with specific molecular targets. In antibacterial applications, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s ability to interact with various enzymes and proteins makes it a versatile tool in biochemical research .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Sulfonamide derivatives often differ in substituents on the benzene rings, which modulate their electronic, steric, and thermodynamic properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Crystallographic and Conformational Analysis

N-(4-Aminophenyl)-4-methylbenzenesulfonamide crystallizes in an orthorhombic system (space group P2₁2₁2₁) with two independent molecules in the asymmetric unit. The dihedral angle between the benzene rings is 45.86°, and the C–S–N–C torsion angles are 67.9° and 70.2°, forming a V-shaped structure . This contrasts with related compounds:

- 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide (Compound II): Dihedral angle 86.1°, torsion angle 65.85° .

- 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (Compound III): Dihedral angle 70.53°, torsion angle -60.71° .

The conformational flexibility of these compounds impacts their packing efficiency and intermolecular interactions.

Hydrogen Bonding and Intermolecular Interactions

The amino and sulfonamide groups in N-(4-Aminophenyl)aminosulfonamide facilitate extensive hydrogen bonding:

- N–H⋯O bonds form [100] C(4) chains.

- N–H⋯N bonds create a 3D network .

In contrast, N-acetyldapsone lacks free -NH₂ groups, reducing its hydrogen-bonding capacity . Compounds with electron-withdrawing groups (e.g., CF₃ in ) exhibit altered dipole moments, affecting crystal packing.

Thermodynamic and Spectroscopic Properties

Theoretical studies on related compounds (e.g., N-(4-aminophenyl)maleimide) reveal temperature-dependent thermodynamic properties:

Q & A

Basic: What are the established synthetic routes for N-(4-aminophenyl)aminosulfonamide, and how are yields optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of 4-aminophenol or coupling reactions with sulfonyl chlorides. For example, in analogous compounds like Acetyldapsone (N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide), acetylation of 4,4'-diaminodiphenylsulfone (Dapsone) is performed using acetic anhydride under controlled pH (pH 7–8) to prevent over-acetylation . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acetylating agent) and temperature control (60–80°C). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Basic: How is the structural characterization of this compound validated?

Methodological Answer:

Structural validation relies on spectroscopic and chromatographic techniques:

- NMR : H NMR (DMSO-d₆) identifies aromatic protons (δ 6.5–7.5 ppm) and amine/sulfonamide groups (δ 2.1–2.3 ppm for acetyl, δ 10.2 ppm for -SO₂NH-) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry confirms molecular weight (e.g., m/z 290.338 for Acetyldapsone) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming sulfonamide geometry .

Advanced: How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

Contradictions often arise from variations in experimental design:

- Dose-response calibration : Ensure standardized concentrations (e.g., IC₅₀ values should be tested across ≥5 logarithmic doses) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Assay specificity : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target specificity. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or culture conditions .

- Data normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for inter-experimental variability .

Advanced: What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Density Functional Theory (B3LYP/6-31G* basis set) models electron density distribution, identifying nucleophilic (amine) and electrophilic (sulfonamide sulfur) sites .

- Molecular docking : Predict binding affinities to biological targets (e.g., dihydropteroate synthase for antimicrobial activity) using AutoDock Vina with flexible ligand docking .

- Reaction pathway simulation : Software like Gaussian or ORCA simulates intermediates in sulfonamide hydrolysis or cross-coupling reactions, guiding experimental design .

Basic: What are the key physicochemical properties influencing this compound’s solubility and stability?

Methodological Answer:

- Solubility : Limited aqueous solubility (logP ~1.5–2.0) due to aromatic rings and sulfonamide group. Solubility enhancers (e.g., β-cyclodextrin) or pH adjustment (solubility increases at pH >8 due to deprotonation of -SO₂NH-) are used .

- Stability : Degrades under UV light (λ <400 nm) or acidic conditions (pH <3). Stability studies (HPLC tracking over 72 hours) recommend storage in amber vials at 4°C .

Advanced: How can reaction conditions be optimized for selective functionalization of the aminophenyl group?

Methodological Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to protect the amine during sulfonylation, followed by deprotection with trifluoroacetic acid .

- Catalytic systems : Pd/C or CuI catalysts enable selective cross-coupling (e.g., Sonogashira coupling) at the para-amine position without disturbing the sulfonamide .

- Kinetic monitoring : In-situ IR spectroscopy tracks reaction progress to avoid over-functionalization .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD : High-performance liquid chromatography with diode-array detection (λ = 254 nm) identifies impurities at ≤0.1% levels. Gradient elution (water/acetonitrile) separates by polarity .

- LC-MS/MS : Quantifies genotoxic impurities (e.g., residual sulfonyl chlorides) with MRM (multiple reaction monitoring) modes .

- Karl Fischer titration : Measures residual water content (<0.5% w/w), critical for stability .

Advanced: What mechanistic insights explain its inhibitory activity against enzymatic targets?

Methodological Answer:

- Enzyme kinetics : Steady-state assays (e.g., Lineweaver-Burk plots) reveal competitive inhibition of dihydropteroate synthase (Ki ~0.5–2 µM) by mimicking p-aminobenzoic acid (PABA) .

- Structural analogs : Co-crystallization with the enzyme (e.g., PDB ID 1AJZ) shows hydrogen bonding between sulfonamide and active-site residues (Asp/Arg pairs) .

- Mutagenesis studies : Site-directed mutants (e.g., D81A) confirm critical binding interactions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential amine vapors .

- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How can in vitro and in vivo pharmacokinetic data discrepancies be addressed?

Methodological Answer:

- Metabolic profiling : Liver microsome assays identify cytochrome P450-mediated oxidation (e.g., CYP3A4) that reduces bioavailability in vivo .

- PK/PD modeling : Compartmental models (e.g., two-compartment) correlate plasma concentrations (Cmax, AUC) with efficacy, adjusting dosing regimens .

- Prodrug design : Mask polar groups (e.g., acetylation) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.